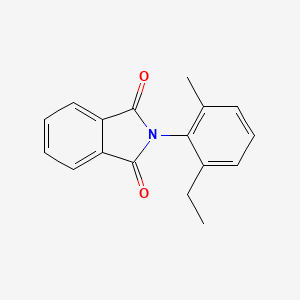
1H-Isoindole-1,3(2H)-dione, 2-(2-ethyl-6-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-(2-ethyl-6-methylphenyl)- is a chemical compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-ethyl-6-methylphenyl)- typically involves the reaction of an appropriate anhydride with an amine. The reaction conditions may include:
Solvent: Common solvents such as toluene or dichloromethane.
Catalyst: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(2-ethyl-6-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-(2-ethyl-6-methylphenyl)- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-ethyl-6-methylphenyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar core structures but different substituents.
Phthalimides: Compounds with a similar imide functional group.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(2-ethyl-6-methylphenyl)- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
57169-27-4 |
|---|---|
Fórmula molecular |
C17H15NO2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
2-(2-ethyl-6-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO2/c1-3-12-8-6-7-11(2)15(12)18-16(19)13-9-4-5-10-14(13)17(18)20/h4-10H,3H2,1-2H3 |
Clave InChI |
WGONSUMYLRXUFM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1N2C(=O)C3=CC=CC=C3C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















